molecular formula C14H17N3O3S B12811108 2(1H)-Pyrimidinone, 4-amino-1-((2-hydroxyethoxy)methyl)-5-methyl-6-(phenylthio)- CAS No. 125057-05-8

2(1H)-Pyrimidinone, 4-amino-1-((2-hydroxyethoxy)methyl)-5-methyl-6-(phenylthio)-

Cat. No.: B12811108
CAS No.: 125057-05-8
M. Wt: 307.37 g/mol
InChI Key: FNJBWJNDYREPJF-UHFFFAOYSA-N
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Description

2(1H)-Pyrimidinone, 4-amino-1-((2-hydroxyethoxy)methyl)-5-methyl-6-(phenylthio)- is a complex organic compound with significant potential in various scientific fields. This compound features a pyrimidinone core, which is a six-membered ring containing nitrogen atoms at positions 1 and 3. The presence of functional groups such as amino, hydroxyethoxy, methyl, and phenylthio enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyrimidinone, 4-amino-1-((2-hydroxyethoxy)methyl)-5-methyl-6-(phenylthio)- typically involves multi-step organic reactions. One common method includes the reaction of 4-amino-6-phenylthiopyrimidine-2(1H)-one with 2-chloroethanol under basic conditions to introduce the hydroxyethoxy group . The methyl group can be introduced through alkylation reactions using methyl iodide in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require efficient catalysts, controlled reaction conditions, and purification processes to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are commonly employed in the purification stages .

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyrimidinone, 4-amino-1-((2-hydroxyethoxy)methyl)-5-methyl-6-(phenylthio)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Tin(II) chloride, iron powder.

    Bases: Sodium hydroxide, potassium carbonate.

    Solvents: Dimethylformamide (DMF), ethanol, water.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amino derivatives, and various substituted pyrimidinones .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2(1H)-Pyrimidinone, 4-amino-1-((2-hydroxyethoxy)methyl)-5-methyl-6-(phenylthio)- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential in various scientific applications make it a valuable compound for research and development .

Properties

CAS No.

125057-05-8

Molecular Formula

C14H17N3O3S

Molecular Weight

307.37 g/mol

IUPAC Name

4-amino-1-(2-hydroxyethoxymethyl)-5-methyl-6-phenylsulfanylpyrimidin-2-one

InChI

InChI=1S/C14H17N3O3S/c1-10-12(15)16-14(19)17(9-20-8-7-18)13(10)21-11-5-3-2-4-6-11/h2-6,18H,7-9H2,1H3,(H2,15,16,19)

InChI Key

FNJBWJNDYREPJF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=O)N=C1N)COCCO)SC2=CC=CC=C2

Origin of Product

United States

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